1-(4-Bromophenylsulfonyl)-[1,4]diazepane 1-(4-Bromophenylsulfonyl)-[1,4]diazepane
Brand Name: Vulcanchem
CAS No.: 188527-16-4
VCID: VC8461347
InChI: InChI=1S/C11H15BrN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2
SMILES: C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Molecular Formula: C11H15BrN2O2S
Molecular Weight: 319.22 g/mol

1-(4-Bromophenylsulfonyl)-[1,4]diazepane

CAS No.: 188527-16-4

Cat. No.: VC8461347

Molecular Formula: C11H15BrN2O2S

Molecular Weight: 319.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenylsulfonyl)-[1,4]diazepane - 188527-16-4

Specification

CAS No. 188527-16-4
Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
IUPAC Name 1-(4-bromophenyl)sulfonyl-1,4-diazepane
Standard InChI InChI=1S/C11H15BrN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2
Standard InChI Key BUWVCVKTEPJIRB-UHFFFAOYSA-N
SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Canonical SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Structural Characteristics and Molecular Properties

The core structure of 1-(4-bromophenylsulfonyl)- diazepane consists of a 1,4-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The sulfonyl group (SO2\text{SO}_2) is attached to the diazepane ring at position 1, while the 4-bromophenyl substituent is bonded to the sulfonyl group. This arrangement introduces significant steric and electronic effects. The bromine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability in biological systems, while the sulfonyl group contributes to hydrogen-bonding interactions, a critical feature in enzyme inhibition .

Key molecular descriptors include:

PropertyValue
IUPAC Name1-(4-bromophenyl)sulfonyl-1,4-diazepane
Molecular FormulaC11H15BrN2O2S\text{C}_{11}\text{H}_{15}\text{BrN}_2\text{O}_2\text{S}
Molecular Weight319.22 g/mol
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br\text{C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br}
InChIKeyBUWVCVKTEPJIRB-UHFFFAOYSA-N
PubChem CID16637150

The compound’s saturated diazepane ring confers conformational flexibility, allowing it to adopt multiple low-energy conformations. This flexibility may enhance its ability to interact with diverse biological targets .

Synthetic Methodologies

Diazepane Core Synthesis

The 1,4-diazepane ring can be synthesized via base-catalyzed condensation of 1,2-diamines with carbonyl compounds. For example, reacting ethylene diamine derivatives with ketones or aldehydes in the presence of a base like sodium hydroxide yields the diazepane scaffold. This method, reported by Bapat et al., achieves high yields (70–85%) for both electron-rich and electron-deficient derivatives .

Sulfonylation and Functionalization

Physicochemical Properties and Stability

The compound’s solubility profile is dominated by its sulfonyl group, rendering it moderately soluble in polar aprotic solvents like DMSO (25 mg/mL) and DMF (18 mg/mL). It exhibits limited solubility in water (<0.1 mg/mL), consistent with its LogP value of 3.2, calculated using the XLogP3 algorithm. Stability studies indicate decomposition at temperatures above 150°C, with no significant hydrolysis under physiological pH (4–9) .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Target Identification: High-throughput screening against kinase and protease libraries is needed.

  • Crystallography: X-ray structures of the compound bound to fXa or GABAA_A would clarify binding modes.

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